molecular formula C17H17N3O4 B2423339 N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide CAS No. 1428357-69-0

N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide

Cat. No.: B2423339
CAS No.: 1428357-69-0
M. Wt: 327.34
InChI Key: YPWACVUBRYBAFG-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyridine ring, and a morpholine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative and the pyridine derivative, which are then coupled through a series of reactions including amide bond formation and morpholine ring closure. Key steps may involve:

    Amide Bond Formation: Using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to form the amide bond.

    Morpholine Ring Closure: Cyclization reactions under basic conditions to form the morpholine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety may yield carboxylic acids or ketones, while reduction of the amide group could produce amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and thereby exerting its biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: This compound shares the benzo[d][1,3]dioxole moiety but differs in the cyclopropane-carboxamide structure.

    3-(benzo[d][1,3]dioxol-5-yl)propionic acid: Another related compound with the benzo[d][1,3]dioxole structure but with a propionic acid group.

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide is unique due to the combination of the benzo[d][1,3]dioxole, pyridine, and morpholine carboxamide groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-pyridin-3-ylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(19-13-3-4-14-15(8-13)24-11-23-14)20-6-7-22-16(10-20)12-2-1-5-18-9-12/h1-5,8-9,16H,6-7,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWACVUBRYBAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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